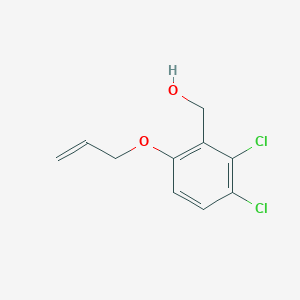
1-Brom-7-Fluorisoquinolin
Übersicht
Beschreibung
1-Bromo-7-fluoroisoquinoline is a heterocyclic aromatic compound that contains both bromine and fluorine atoms attached to an isoquinoline ring Isoquinolines are structural isomers of quinolines and possess a nitrogen-containing heteroaromatic and benzene-ring-fused system
Wissenschaftliche Forschungsanwendungen
1-Bromo-7-fluoroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, especially those targeting neurological disorders.
Industry: The compound is used in the development of materials with unique electronic and optical properties, such as organic light-emitting diodes (OLEDs)
Wirkmechanismus
Target of Action
Fluorinated isoquinolines, a group to which 1-bromo-7-fluoroisoquinoline belongs, are known to have unique biological activities and light-emitting properties . They are important components of pharmaceuticals and materials .
Mode of Action
The introduction of fluorine atoms into isoquinolines often results in unique bioactivities due to the electrostatic and steric effects .
Biochemical Pathways
Fluorinated isoquinolines, in general, are known to exhibit various bioactivities , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The compound is a solid powder and is recommended to be stored at 2-8°c , which may have implications for its stability and bioavailability.
Result of Action
Fluorinated isoquinolines, in general, are known to exhibit various bioactivities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
The compound is recommended to be stored at 2-8°c , suggesting that temperature may be an important environmental factor influencing its stability.
Biochemische Analyse
Biochemical Properties
1-Bromo-7-fluoroisoquinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with kinases and phosphatases, which are crucial in regulating cellular processes through phosphorylation and dephosphorylation . The nature of these interactions often involves the binding of 1-Bromo-7-fluoroisoquinoline to the active sites of these enzymes, thereby influencing their activity and, consequently, the biochemical pathways they regulate.
Cellular Effects
The effects of 1-Bromo-7-fluoroisoquinoline on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of transcription regulators and growth factors, leading to changes in gene expression patterns . Additionally, 1-Bromo-7-fluoroisoquinoline can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 1-Bromo-7-fluoroisoquinoline exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their functions. For instance, it can inhibit certain kinases by occupying their active sites, preventing substrate binding and subsequent phosphorylation events . This inhibition can lead to downstream effects on cellular signaling pathways and gene expression. Additionally, 1-Bromo-7-fluoroisoquinoline may induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 1-Bromo-7-fluoroisoquinoline can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 1-Bromo-7-fluoroisoquinoline in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-Bromo-7-fluoroisoquinoline vary with different dosages in animal models. At lower doses, it may exhibit minimal or beneficial effects, such as modulating enzyme activity or gene expression without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including cellular damage, disruption of metabolic processes, and potential organ toxicity. Threshold effects have been noted, where a specific dosage range elicits a pronounced biological response, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
1-Bromo-7-fluoroisoquinoline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it may undergo biotransformation by cytochrome P450 enzymes, leading to the formation of metabolites that are further processed and excreted . These metabolic pathways can influence the overall bioavailability and efficacy of 1-Bromo-7-fluoroisoquinoline in biological systems.
Transport and Distribution
The transport and distribution of 1-Bromo-7-fluoroisoquinoline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . For example, it may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity within the cell.
Subcellular Localization
The subcellular localization of 1-Bromo-7-fluoroisoquinoline is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production.
Vorbereitungsmethoden
The synthesis of 1-Bromo-7-fluoroisoquinoline can be achieved through various synthetic routes. One common method involves the direct introduction of fluorine and bromine onto the isoquinoline ring. This can be done using halogenation reactions where isoquinoline is treated with bromine and a fluorinating agent under controlled conditions. Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring, followed by bromination. Industrial production methods typically involve these synthetic routes but on a larger scale, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Bromo-7-fluoroisoquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the bromine or fluorine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming carbon-carbon bonds with other aromatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various substituted isoquinolines, while coupling reactions can produce biaryl compounds .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-7-fluoroisoquinoline can be compared with other halogenated isoquinolines, such as:
1-Chloro-7-fluoroisoquinoline: Similar in structure but with a chlorine atom instead of bromine, which may affect its reactivity and applications.
1-Bromo-5-fluoroisoquinoline:
7-Fluoroisoquinoline: Lacks the bromine atom, which can significantly alter its chemical properties and reactivity.
The uniqueness of 1-Bromo-7-fluoroisoquinoline lies in its specific substitution pattern, which can confer distinct electronic and steric properties, making it suitable for particular applications .
Eigenschaften
IUPAC Name |
1-bromo-7-fluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-9-8-5-7(11)2-1-6(8)3-4-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFACKHVMOIQVNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


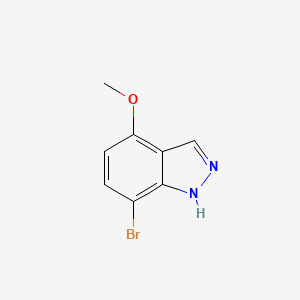


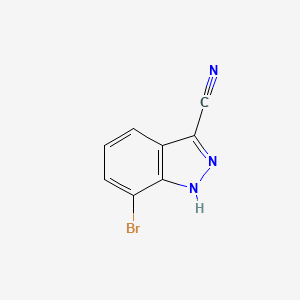
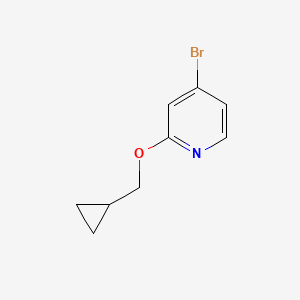
![6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B1379869.png)
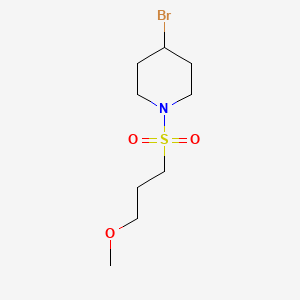

![5-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoic acid](/img/structure/B1379878.png)

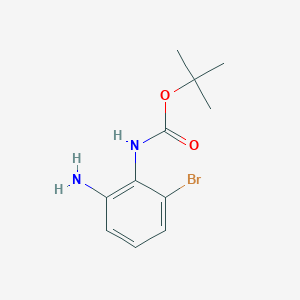
![[3-(6-Bromo-pyridin-2-yl)-isoxazol-5-yl]-methanol](/img/structure/B1379882.png)
![[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B1379883.png)
